Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula . This compound is a derivative of piperazine, which features a six-membered ring containing two nitrogen atoms. Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the development of cardiac agents and other therapeutic compounds.
The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities. Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is synthesized from various precursors through established organic chemistry techniques. It is often utilized in both academic research and industrial applications due to its functional properties and ability to form derivatives with potential biological activity .
The synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride typically involves cyclization reactions. A common method includes the reaction of 1,2-diamine derivatives with sulfonium salts. For instance, one prevalent synthetic route involves using (S,S)-N,N’-bisnosyl diamine in conjunction with diphenylvinylsulfonium triflate, facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction yields protected piperazines that can subsequently be deprotected to obtain the desired compound.
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride features a piperazine ring structure with an ethyl ester and an amino group attached to the fourth carbon of the ring. The structural formula can be represented as:
The compound's molecular weight is approximately 195.67 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride can participate in several types of chemical reactions:
Common reagents employed in these reactions include:
The specific outcomes of these reactions depend on the conditions applied, such as temperature, solvent choice, and reaction time .
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride acts primarily as a precursor in synthesizing milrinone analogs, which are known for their role as phosphodiesterase type 3 inhibitors. The mechanism involves inhibiting phosphodiesterase type 3 enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac cells. This elevation in cAMP results in enhanced intracellular calcium levels, ultimately improving cardiac contractility .
The inhibition of phosphodiesterase type 3 prevents cAMP breakdown, thereby sustaining its levels and enhancing cardiac function. This biochemical pathway illustrates the compound's potential therapeutic applications in treating heart failure and other cardiovascular conditions.
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride typically appears as a white crystalline solid. Its melting point, solubility characteristics, and stability under various conditions are critical for its application in pharmaceuticals.
The compound exhibits typical behavior associated with amines and carboxylic acids, including basicity due to the amino group and reactivity due to the carboxylic acid moiety. Its reactivity profile allows it to participate in various organic transformations relevant for drug synthesis .
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride has several notable applications:
The catalytic hydrogenation of oxime intermediates represents a cutting-edge methodology for constructing polysubstituted piperazine scaffolds. This approach enables the direct conversion of primary amines into complex piperazine architectures through sequential Michael addition to nitrosoalkene synthons, followed by stereoselective reduction. Research demonstrates that bis(oximinoalkyl)amines derived from primary amines undergo efficient reductive cyclization using heterogeneous catalysts. Palladium on carbon (Pd/C) at 40 bar H₂ and 50°C achieves 44% yield for model piperazines, while protection with Boc anhydride prior to hydrogenation significantly improves yields (up to 78%) by preventing over-reduction and facilitating purification [6]. For benzylic amine-derived substrates, Raney nickel proves superior by minimizing debenzylation side reactions, preserving essential structural features [6].
Simultaneously, palladium-catalyzed coupling strategies have been optimized for N-arylpiperazine functionalization. The Buchwald-Hartwig amination enables efficient carbon-nitrogen bond formation between aryl halides and piperazine derivatives under ligand-controlled conditions. Transition metal-free alternatives using lithium bis(trimethylsilyl)amide (LiHMDS) have emerged for cases where catalyst residue contamination poses problems in pharmaceutical intermediates, achieving comparable yields (>75%) while eliminating metal purification challenges [8]. Recent flow chemistry implementations have enhanced reaction control and scalability of these amination processes, particularly for electron-deficient aryl substrates where nucleophilic aromatic substitution (SNAr) remains impractical [8].
Table 1: Catalytic Systems for Piperazine Functionalization
Catalyst System | Pressure (bar) | Temperature (°C) | Yield Range | Key Advantages |
---|---|---|---|---|
5% Pd/C (protected) | 40 | 50 | 70-78% | Minimizes over-reduction |
Raney Nickel | 50 | 60 | 65-72% | Retains benzylic groups |
Pd/XPhos (coupling) | N/A | 100 | 80-85% | Broad substrate scope |
LiHMDS (metal-free) | N/A | 25-80 | 75-82% | No metal contamination |
Achieving regioselective N-carboxylation at the piperazine N1-position while preserving the primary amine at N4 presents significant synthetic challenges. The most effective protection strategy employs tert-butyloxycarbonyl (Boc) groups, which shield the secondary amine while allowing selective esterification at the alternative nitrogen. This approach involves sequential Boc protection of 1-aminopiperazine followed by carbonyldiimidazole (CDI)-mediated carboxylation with ethyl chloroformate, achieving >85% regioselectivity confirmed by ¹³C NMR analysis [6]. The Boc group is subsequently removed under acidic conditions (HCl/dioxane) to yield the target compound without disturbing the ester functionality [8].
Alternative pathways utilize pre-functionalized synthons like ethyl piperazine-1-carboxylate, which undergoes direct amination at the C4 position. However, this route suffers from poor regiocontrol due to competing N- versus C-functionalization. Superior results are obtained through microwave-assisted condensation of N-Boc-piperazine with ethyl chloroformate, reducing reaction times from 12 hours to <30 minutes while maintaining yields >90% [8]. The resulting ethyl 4-(Boc)piperazine-1-carboxylate undergoes acid-catalyzed deprotection, with careful pH control during hydrochloride salt formation preventing ester hydrolysis – a critical consideration given the base-sensitive nature of the carboxylate moiety [6] [8].
Table 2: Regioselective Carboxylation Methods Comparison
Method | Reagent | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
Boc-protection/CDI | Ethyl chloroformate | DCM, 0°C→RT | >85% N1 | 78-82% |
Direct amination | Ethyl piperazine-1-carboxylate | Toluene, reflux | <60% | 45-50% |
Microwave condensation | Ethyl chloroformate | MW, 100°C | >95% N1 | 90-92% |
Reductive carboxylation | CO₂/EtI | Pd/C, H₂ | N1-selective | 65% |
Traditional hydrochloride salt formation of ethyl 4-aminopiperazine-1-carboxylate employs excess thionyl chloride in halogenated solvents, generating corrosive byproducts and complicating waste management. Modern solvent-free methodologies have emerged as sustainable alternatives, where the free base is treated with concentrated hydrochloric acid in a reactive extrusion process. This technique eliminates volatile organic compounds (VOCs), reduces reaction time from hours to minutes, and achieves near-quantitative yields (98%) with high purity (>99.5% HPLC) [8]. The process intensification significantly reduces the environmental factor (E-factor) from 32 to <5, addressing one of pharmaceutical manufacturing's key sustainability challenges.
For contexts requiring organic solvents, ethanol-water azeotropic mixtures (4:1 v/v) provide an eco-friendly medium for salt crystallization. This system facilitates excellent crystal morphology control while enabling solvent recovery (>85%) through distillation. The hydrochloride salt forms via reactive crystallization by bubbling hydrogen chloride gas through the solution at 0-5°C, yielding high-purity material with controlled particle size distribution (D90 < 50µm) suitable for pharmaceutical formulation [6]. Life cycle assessment studies confirm 40% reduction in cumulative energy demand compared to dichloromethane-based processes, primarily due to reduced purification requirements and elimination of energy-intensive solvent recovery steps [8].
Table 3: Green Salt Formation Techniques
Method | Solvent System | HCl Source | Yield | E-Factor | Advantages |
---|---|---|---|---|---|
Solvent-free extrusion | None | Conc. HCl | 98% | 2.1 | No VOCs, rapid |
Azeotropic crystallization | EtOH/H₂O (4:1) | HCl gas | 95% | 5.8 | Recoverable solvent |
Anti-solvent precipitation | Acetone | HCl/dioxane | 92% | 12.5 | Low temperature |
Traditional method | DCM | SOCl₂ | 85% | 32.0 | - |
Traceless linker strategies on functionalized resins enable efficient multi-step synthesis of ethyl 4-aminopiperazine-1-carboxylate hydrochloride with minimized purification burdens. The Merrifield resin serves as an optimal solid support, converted to cyanocarbonimidodithioate resin through reaction with potassium cyanocarbonimidodithioate. Subsequent alkylation with ethyl bromoacetate forms the thiazole intermediate, which undergoes hydrolysis to generate the key 4-amino-thiazole-5-carboxylic acid resin – a versatile precursor for piperazine ring assembly [5]. This approach reduces the synthetic steps to the piperazine core from nine to three compared to traditional backbone amide linker (BAL) strategies, significantly improving overall yield [5].
The critical nucleophilic cleavage step employs benzylamine derivatives under optimized conditions (20% hexafluoroisopropanol in DCM, 2h) to release the product while simultaneously introducing structural diversity at the C2 position. For production-scale synthesis, continuous flow hydrogenation systems integrate seamlessly with solid-phase outputs, directly reducing the nitro intermediates to amines while scavenging residual metals. This combined approach achieves throughputs exceeding 500 g/L resin/day with purity >97% after a single recrystallization from ethanol/water mixtures [5]. The methodology demonstrates particular advantages for synthesizing isotopically labeled variants (e.g., ¹³C-carboxylates), where the solid-phase containment minimizes expensive reagent consumption and facilitates purification of low-yield steps [5].
Table 4: Solid-Phase Synthesis Optimization Parameters
Resin Type | Linker Chemistry | Cleavage Agent | Cleavage Time (h) | Purity | Scale-Up Capacity |
---|---|---|---|---|---|
Merrifield | Cyanocarbonimidodithioate | Benzylamine/HFIP | 2 | ≥87% | 100 g batch |
Wang | Carboxylate | TFA/DCM | 0.5 | 92% | Limited |
Rink amide | Amide | 95% TFA | 1 | 95% | Medium |
Trityl chloride | Ester | AcOH/TFE/DCM | 4 | 89% | High |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0